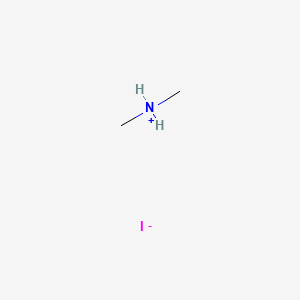
Dimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylammonium iodide, also known as this compound, is an organic halide salt with the chemical formula C2H8IN. It is commonly used in the synthesis of perovskite optoelectronic systems, including perovskite solar cells. The compound is known for its ability to enhance the efficiency and stability of perovskite-based devices .
Preparation Methods
Dimethylammonium iodide can be synthesized through the reaction of dimethylamine with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve the use of high-purity reagents and advanced purification techniques to obtain dimethylazanium;iodide in its crystalline form .
Chemical Reactions Analysis
Dimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to substitution reactions.
Complex Formation: This compound can form complexes with metal ions, which can be useful in various catalytic processes.
Common reagents used in these reactions include halides, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylammonium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of perovskite materials, which are essential for the development of high-efficiency solar cells.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other biologically relevant metal complexes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: This compound is used in the fabrication of perovskite-based optoelectronic devices, including light-emitting diodes and photodetectors
Mechanism of Action
The mechanism of action of dimethylazanium;iodide in perovskite solar cells involves its incorporation into the perovskite structure, where it helps to stabilize the crystal lattice and improve the material’s electronic properties. The dimethylammonium cation interacts with the perovskite framework, leading to enhanced charge transport and reduced recombination losses .
Comparison with Similar Compounds
Dimethylammonium iodide can be compared with other similar compounds, such as:
Methylammonium iodide: Another commonly used perovskite precursor, but with different stability and electronic properties.
Formamidinium iodide: Known for its ability to form more stable perovskite structures with improved thermal stability.
Phenethylammonium iodide: Used to create layered perovskite structures with unique optoelectronic properties
This compound is unique in its ability to enhance the efficiency and stability of perovskite solar cells, making it a valuable compound in the field of optoelectronics.
Properties
IUPAC Name |
dimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HI/c1-3-2;/h3H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLWMIFDJCGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51066-74-1 |
Source


|
| Record name | Methanamine, N-methyl-, hydriodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51066-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














